2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one
CAS No.: 1040634-74-9
Cat. No.: VC11953917
Molecular Formula: C21H19FN4O4
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040634-74-9 |
|---|---|
| Molecular Formula | C21H19FN4O4 |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | 2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C21H19FN4O4/c22-16-5-3-15(4-6-16)14-26-19(27)8-7-17(23-26)20(28)24-9-11-25(12-10-24)21(29)18-2-1-13-30-18/h1-8,13H,9-12,14H2 |
| Standard InChI Key | BANCHDQDWHEQCG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
| Canonical SMILES | C1CN(CCN1C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Characteristics
The compound is classified as a dihydropyridazinone derivative with two key substituents:
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A (4-fluorophenyl)methyl group at position 2 of the pyridazinone core.
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A 4-(furan-2-carbonyl)piperazine-1-carbonyl moiety at position 6.
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>19</sub>FN<sub>4</sub>O<sub>4</sub> | |
| Molecular Weight | 410.4 g/mol | |
| IUPAC Name | 2-[(4-Fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyridazin-3-one | |
| SMILES | C1CN(CCN1C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
The presence of a piperazine-furan hybrid introduces conformational flexibility, while the fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Synthetic Pathways
Key Synthetic Steps
The synthesis involves multi-step reactions, as inferred from analogous compounds in the literature :
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Formation of the Pyridazinone Core: Cyclocondensation of hydrazine derivatives with diketones or keto-esters.
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Introduction of the (4-Fluorophenyl)methyl Group: Alkylation using 4-fluorobenzyl bromide under basic conditions.
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Piperazine-Furan Conjugation:
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Coupling of piperazine with furan-2-carbonyl chloride via amide bond formation.
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Subsequent reaction with the pyridazinone intermediate using carbodiimide-based coupling agents (e.g., EDCI or DCC).
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Optimization Challenges
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Regioselectivity: Ensuring substitution at positions 2 and 6 requires careful control of reaction conditions .
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Purification: High-performance liquid chromatography (HPLC) is often necessary due to polar byproducts.
Structural and Computational Analysis
X-ray Crystallography (Hypothetical)
While no crystallographic data exists for this specific compound, analogous structures (e.g., US8871761B2 ) reveal:
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Planarity: The pyridazinone core adopts a planar conformation, facilitating π-π stacking with biological targets.
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Torsional Angles: The piperazine linker allows rotational flexibility (±30°), enabling adaptation to receptor binding pockets .
Density Functional Theory (DFT) Predictions
| Parameter | Value (kcal/mol) | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 | Moderate reactivity |
| LogP (Calculated) | 2.8 | Balanced lipophilicity |
| Polar Surface Area (PSA) | 98 Ų | Favorable membrane permeation |
These properties align with orally bioavailable CNS drugs .
Patent Landscape and Development Status
Relevant Patents
| Patent Number | Key Claim | Assignee |
|---|---|---|
| US8871761B2 | Triazolo-pyrazine derivatives as NK-3 antagonists | Merck & Co. |
| WO2022221386A1 | Cereblon ligands for protein degradation | Arvinas Operations |
Clinical Prospects
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